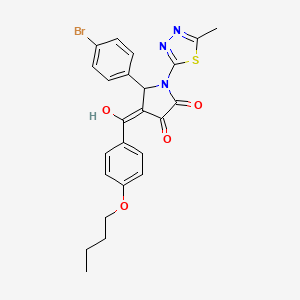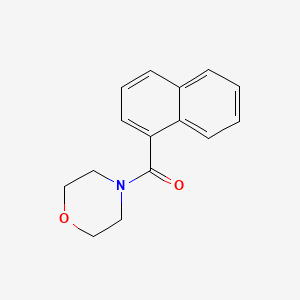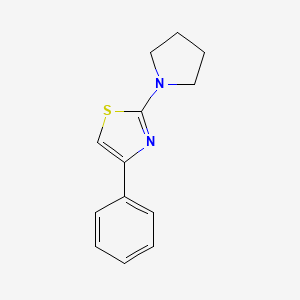
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromo-1-phenylethanone with thiourea to form 2-phenylthiazole, which is then reacted with pyrrolidine under suitable conditions to yield the target compound. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile, with the presence of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesisers can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminium hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminium hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(piperidin-1-yl)-1,3-thiazole: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-Phenylthiazole: Lacks the pyrrolidine ring, simpler structure.
4-Phenyl-2-(morpholin-1-yl)-1,3-thiazole: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
4-Phenyl-2-(pyrrolidin-1-yl)-1,3-thiazole is unique due to the presence of both a phenyl group and a pyrrolidine ring, which confer specific steric and electronic properties. These features can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
125488-15-5 |
|---|---|
Molecular Formula |
C13H14N2S |
Molecular Weight |
230.33 g/mol |
IUPAC Name |
4-phenyl-2-pyrrolidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C13H14N2S/c1-2-6-11(7-3-1)12-10-16-13(14-12)15-8-4-5-9-15/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
FPGSFUUWEANWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


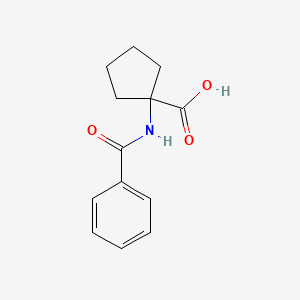
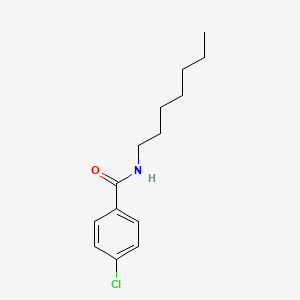
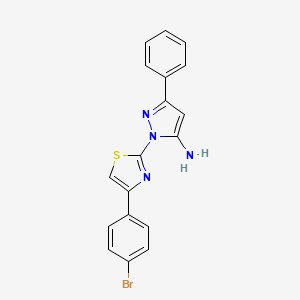
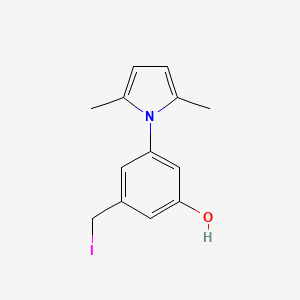
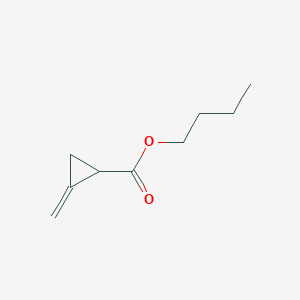
![N-(12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14167164.png)
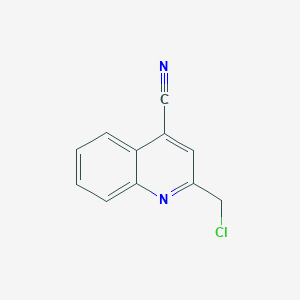
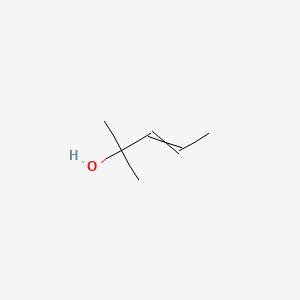
![3-Methoxy-4-[(1-phenylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B14167179.png)

![N-[2-(4-Fluorophenyl)-2-methylpropyl]quinoxaline-2-carboxamide](/img/structure/B14167203.png)
![2-Pyrimidinamine, 4-[1-(phenylsulfonyl)-4-[2-(trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14167226.png)
